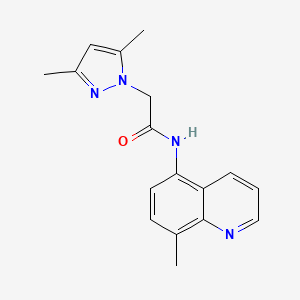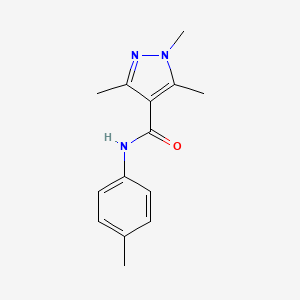![molecular formula C14H13N3 B7472759 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPAC and has a molecular formula of C15H14N3. The synthesis of MPAC is a complex process that involves several steps.
Mechanism of Action
The mechanism of action of MPAC is not fully understood. However, it is believed that MPAC inhibits the activity of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. MPAC can also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MPAC has several biochemical and physiological effects. MPAC has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of tumor growth and inflammation. MPAC can also induce apoptosis, which is programmed cell death, in cancer cells. Additionally, MPAC has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPAC in lab experiments is its anti-tumor activity. MPAC can inhibit the growth of cancer cells, which can be useful in the development of new cancer treatments. Additionally, MPAC has anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using MPAC in lab experiments is its complex synthesis method. The synthesis of MPAC requires high temperature and pressure and a palladium catalyst, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the use of MPAC in scientific research. One potential direction is the development of new cancer treatments based on MPAC. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC can be used in the synthesis of other compounds, which can have potential applications in drug discovery. Another potential direction is the study of the mechanism of action of MPAC. The mechanism of action of MPAC is not fully understood, and further research is needed to determine how it inhibits the activity of certain enzymes. Finally, the synthesis of MPAC can be optimized to make it more efficient and cost-effective, which can make it more accessible for use in scientific research.
Conclusion
2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile is a chemical compound that has potential applications in various research fields. The synthesis of MPAC is a complex process that requires high temperature and pressure and a palladium catalyst. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC has anti-inflammatory properties and can be used to treat various inflammatory diseases. The future directions for MPAC include the development of new cancer treatments, the study of its mechanism of action, and the optimization of its synthesis.
Synthesis Methods
The synthesis of MPAC involves a multi-step process that begins with the reaction of 2-methylbenzylamine with 2-bromopyridine-3-carbonitrile. This reaction results in the formation of 2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile. The reaction is catalyzed by a palladium catalyst and requires high temperature and pressure. The yield of MPAC is approximately 65-70%.
Scientific Research Applications
MPAC has several potential applications in scientific research. One of the primary applications of MPAC is in the field of medicinal chemistry. MPAC has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. Additionally, MPAC has been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases. MPAC can also be used in the synthesis of other compounds, which can have potential applications in drug discovery.
properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJIUKXPPCTRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

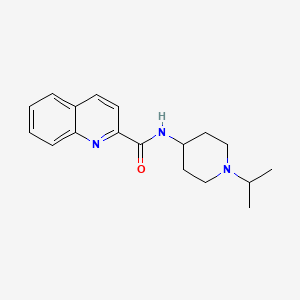
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
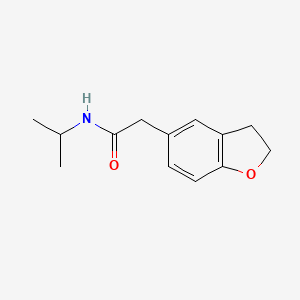

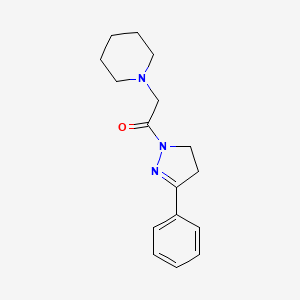

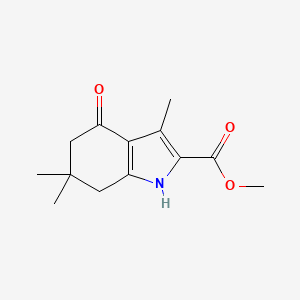
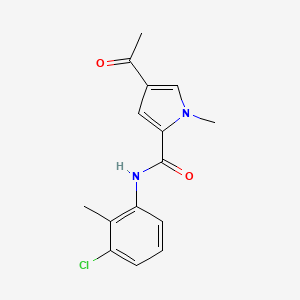
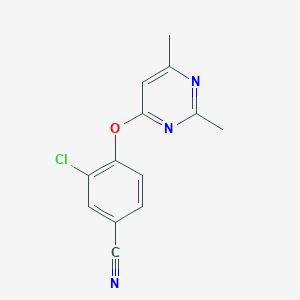
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
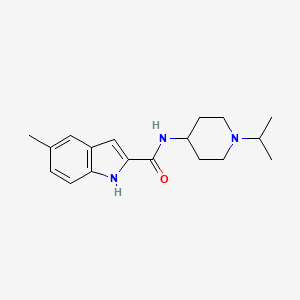
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
